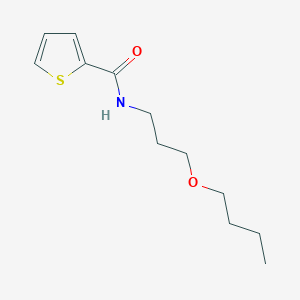
N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide
Overview
Description
N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide, also known as SUL-121, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects
N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have antioxidant activity. It has been suggested that N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide may be able to protect cells from oxidative stress, which is known to contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide in lab experiments is its high selectivity for certain metal ions, which makes it a useful tool for detecting these ions in biological samples. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions or biomolecules. Another potential direction is the further study of N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of new synthesis methods for N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide and related compounds could lead to the discovery of new applications and properties.
Scientific Research Applications
N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. This compound has been shown to selectively bind to these metal ions, leading to a change in its fluorescence properties that can be easily detected.
Another area of research interest is the use of N-(4-sec-butylphenyl)-2,5-dichlorobenzenesulfonamide as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-3-11(2)12-4-7-14(8-5-12)19-22(20,21)16-10-13(17)6-9-15(16)18/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQUTYADDALLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385738 | |
| Record name | N-[4-(Butan-2-yl)phenyl]-2,5-dichlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Butan-2-yl)phenyl]-2,5-dichlorobenzene-1-sulfonamide | |
CAS RN |
5353-43-5 | |
| Record name | N-[4-(Butan-2-yl)phenyl]-2,5-dichlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)



![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)


![1-[2-(2-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B4887608.png)

![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)